molecular formula C17H18N2O3 B2465021 methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477871-83-3

methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2465021
CAS No.: 477871-83-3
M. Wt: 298.342
InChI Key: AZBAZBKDJFRVRP-UHFFFAOYSA-N
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Description

The compound “methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate” is a complex organic molecule. It contains an indole nucleus, which is a prevalent moiety in many bioactive compounds and synthetic drug molecules . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Synthesis in Organic Chemistry

Methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been utilized in various synthetic processes in organic chemistry. For instance, Velikorodov et al. (2011) described the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function using this compound. Their method involves the reaction of methyl carbamates with ethyl 3-aminocrotonate, leading to the formation of ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates (Velikorodov et al., 2011).

Potential in Anticancer Research

Carbone et al. (2013) conducted a study on the synthesis of deaza-analogues of the bisindole marine alkaloid topsentin. They prepared a series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Their research showed moderate activity against certain cancer cell lines, highlighting the potential of this compound in anticancer research (Carbone et al., 2013).

Antiviral Research Applications

In antiviral research, Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and 7,8-dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates, including analogs related to this compound. They found that these compounds were not notably active against certain viruses, but some exceptions exhibited micromolar activities against specific cell lines (Ivashchenko et al., 2014).

Application in Imaging Cancer Tyrosine Kinase

Wang et al. (2005) prepared a new potential positron emission tomography tracer for imaging cancer tyrosine kinase, which involved a compound structurally related to this compound. This development is significant in the context of diagnostic imaging in cancer research (Wang et al., 2005).

Role in the Synthesis of Heterocyclic Compounds

This compound also plays a role in the synthesis of various heterocyclic compounds. Kamalova et al. (2018) reported the reaction of ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with tetronic acid, leading to the formation of ethyl 1-aryl-4,4-bis(4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl)-5-oxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates (Kamalova et al., 2018).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Therefore, the synthesis and study of new indole derivatives, including “methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate”, could be a promising direction for future research.

Properties

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-14(17(21)22-2)9-16(20)19(11)8-7-12-10-18-15-6-4-3-5-13(12)15/h3-6,10,18H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBAZBKDJFRVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CCC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331300
Record name methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477871-83-3
Record name methyl 1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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